molecular formula C17H14N4O4S B11090605 N-(3-acetylphenyl)-2-[(5-nitro-2H-benzimidazol-2-yl)sulfanyl]acetamide

N-(3-acetylphenyl)-2-[(5-nitro-2H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11090605
M. Wt: 370.4 g/mol
InChI Key: NBQVVMRMNSZCBB-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[(5-NITRO-2H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[(5-NITRO-2H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the acetylation of aniline derivatives, followed by the introduction of the benzodiazole moiety through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-[(5-NITRO-2H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ACETYLPHENYL)-2-[(5-NITRO-2H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the benzodiazole moiety suggests possible applications in the development of drugs targeting neurological disorders.

Industry

In industrial applications, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[(5-NITRO-2H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro and benzodiazole groups may participate in electron transfer reactions, influencing the activity of enzymes and other proteins. The acetylphenyl group could interact with hydrophobic regions of biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-2-[(5-NITRO-2H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: shares similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of N-(3-ACETYLPHENYL)-2-[(5-NITRO-2H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[(5-nitro-2H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14N4O4S/c1-10(22)11-3-2-4-12(7-11)18-16(23)9-26-17-19-14-6-5-13(21(24)25)8-15(14)20-17/h2-8,17H,9H2,1H3,(H,18,23)

InChI Key

NBQVVMRMNSZCBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2N=C3C=CC(=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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